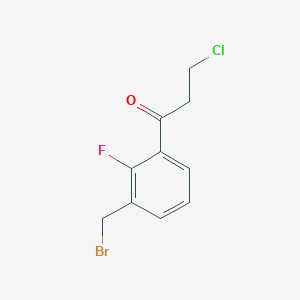

1-(3-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-1-one is an organic compound that belongs to the class of halogenated ketones. This compound is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl ring and a propanone moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by fluorination and chlorination steps. For instance, the bromination can be achieved using bromine (Br2) in the presence of a suitable solvent like carbon tetrachloride (CCl4) under controlled conditions . The fluorination step might involve the use of a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or similar reagents. Finally, the chlorination can be performed using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine, fluorine, and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.

Elimination Reactions: Under basic conditions, elimination of hydrogen halides can occur, leading to the formation of alkenes.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azides or nitriles, while oxidation and reduction can produce alcohols or carboxylic acids.

Scientific Research Applications

1-(3-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-1-one involves its interaction with molecular targets through its halogen atoms and ketone group. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function and activity. The specific pathways and targets depend on the context of its use and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

- 1-(3-Bromomethylphenyl)-3-chloropropan-1-one

- 1-(2-Fluorophenyl)-3-chloropropan-1-one

- 1-(3-Chlorophenyl)-3-chloropropan-1-one

Uniqueness

1-(3-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-1-one is unique due to the combination of bromine, fluorine, and chlorine atoms in its structure. This unique arrangement imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specific applications in research and industry.

Biological Activity

1-(3-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-1-one, with the CAS number 1803881-31-3, is an organic compound notable for its halogenated structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by case studies and research findings.

- Molecular Formula : C10H9BrClF

- Molecular Weight : 279.53 g/mol

- Structure : The compound features a bromomethyl group, a fluorophenyl group, and a chloropropanone moiety, which contribute to its reactivity and biological potential.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules. The halogenated functional groups allow the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function and activity. This can lead to various biological effects, including:

- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties. The presence of halogens often enhances the reactivity with microbial targets, leading to inhibition of growth or cell death.

- Anticancer Properties : Halogenated compounds are frequently studied for their potential in cancer therapy due to their ability to interfere with cellular processes involved in proliferation and survival.

Antimicrobial Studies

Research has indicated that brominated compounds exhibit antimicrobial effects against a range of pathogens. For instance, studies have shown that bromomethyl derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. In vitro assays conducted on this compound revealed a significant reduction in bacterial viability at certain concentrations, suggesting its potential as an antimicrobial agent.

Anticancer Research

In cancer research, compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells. A study focusing on halogenated ketones found that these compounds could activate apoptotic pathways in various cancer cell lines. Further research is needed to determine the specific pathways activated by this compound.

Comparative Analysis with Similar Compounds

The following table summarizes the properties and activities of structurally similar compounds:

| Compound Name | Molecular Formula | Notable Biological Activity |

|---|---|---|

| 1-(4-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-1-one | C10H9BrClF | Antimicrobial, anticancer |

| 1-(3-Bromomethylphenyl)-3-chloropropan-1-one | C10H9BrClO | Antimicrobial |

| 1-(2-Fluorophenyl)-3-chloropropan-1-one | C9H8ClF | Limited studies |

Safety and Handling

As indicated in the Material Safety Data Sheet (MSDS), appropriate safety measures should be taken when handling this compound due to its potential hazards:

- Skin Contact : Wash off with soap and water; consult a physician if irritation persists.

- Eye Contact : Rinse thoroughly with water for at least 15 minutes; seek medical attention.

- Inhalation : Move affected individual to fresh air; seek medical assistance if symptoms persist.

Properties

Molecular Formula |

C10H9BrClFO |

|---|---|

Molecular Weight |

279.53 g/mol |

IUPAC Name |

1-[3-(bromomethyl)-2-fluorophenyl]-3-chloropropan-1-one |

InChI |

InChI=1S/C10H9BrClFO/c11-6-7-2-1-3-8(10(7)13)9(14)4-5-12/h1-3H,4-6H2 |

InChI Key |

WBGZBJMOLVVNIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)CCCl)F)CBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.